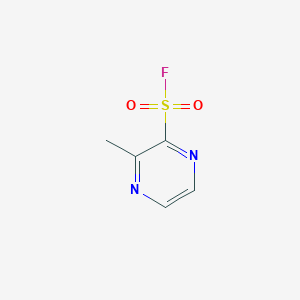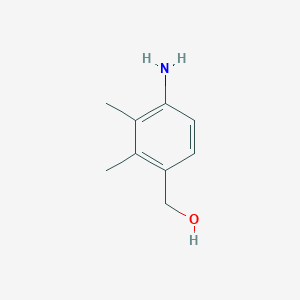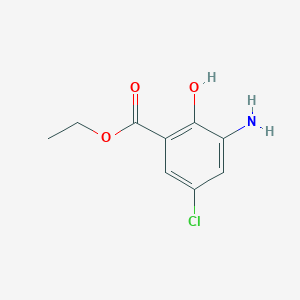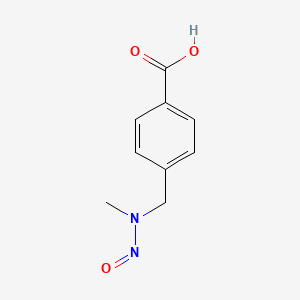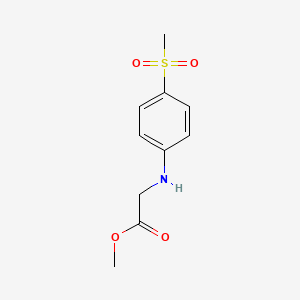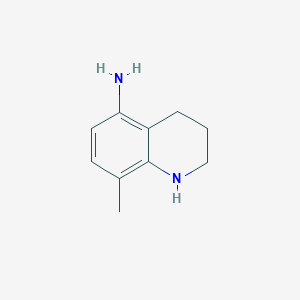
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Vorbereitungsmethoden
The synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles, which are then subjected to a three-step procedure to yield the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the indole ring system .
Analyse Chemischer Reaktionen
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also being explored for their potential use in treating various disorders and diseases .
Wirkmechanismus
The mechanism of action of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide can be compared with other similar indole derivatives, such as 2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles and methyl 2-oxoindole-6-carboxylate . While these compounds share a similar indole core structure, they differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-oxo-1,3-dihydroindole-6-carbohydrazide |
InChI |
InChI=1S/C9H9N3O2/c10-12-9(14)6-2-1-5-4-8(13)11-7(5)3-6/h1-3H,4,10H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
XHVBUEFWFJRRHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C(=O)NN)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


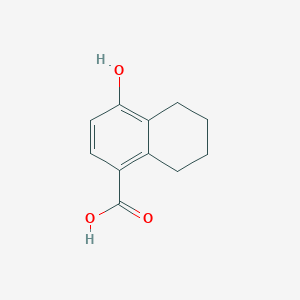
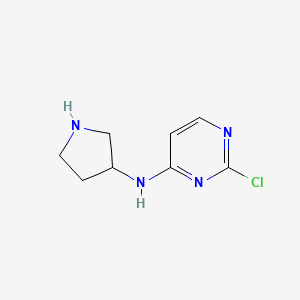
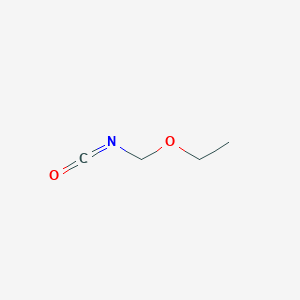

![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

